molecular formula C28H38N6O11 B13108249 L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)-

L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)-

Cat. No.: B13108249
M. Wt: 634.6 g/mol
InChI Key: WJTIWFFYUKEJHW-NYMCBPKFSA-N
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Description

L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- is a complex peptide derivative This compound is notable for its intricate structure, which includes multiple amino acids and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- typically involves peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process includes the following steps:

    Coupling: Each amino acid is sequentially added to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent like HF (hydrofluoric acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired yield and purity. Industrial processes often use automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The peptide can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the peptide.

    Reduction: Amino derivatives of the peptide.

    Substitution: Peptides with substituted functional groups.

Scientific Research Applications

L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a substrate in enzymatic studies to understand enzyme specificity and activity.

    Biology: Employed in cell signaling studies to investigate the role of peptides in cellular communication.

    Medicine: Potential use in drug development as a model compound for designing peptide-based therapeutics.

    Industry: Utilized in the synthesis of complex peptides for pharmaceutical and biotechnological applications.

Mechanism of Action

The mechanism of action of L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymatic reactions by mimicking natural substrates or inhibitors. The nitrophenyl group can also participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-asparagine: A simpler derivative with similar acetyl and asparagine groups.

    N-acetyl-L-glutamine: Another acetylated amino acid with comparable properties.

    N-acetyl-L-tyrosine: Contains an acetyl group and a phenolic side chain, similar to the nitrophenyl group.

Uniqueness

L-alpha-asparagine,N-acetyl-L-isoleucyl-L-alpha-glutamyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its combination of multiple amino acids and the nitrophenyl group. This structure allows it to participate in diverse biochemical reactions and makes it a valuable tool in research.

Properties

Molecular Formula

C28H38N6O11

Molecular Weight

634.6 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C28H38N6O11/c1-4-15(2)24(30-16(3)35)25(39)31-19(11-12-23(37)38)26(40)32-13-5-6-20(32)27(41)33(21(28(42)43)14-22(29)36)17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H2,29,36)(H,30,35)(H,31,39)(H,37,38)(H,42,43)/t15-,19-,20-,21-,24-/m0/s1

InChI Key

WJTIWFFYUKEJHW-NYMCBPKFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)C

Origin of Product

United States

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